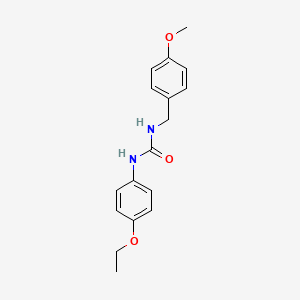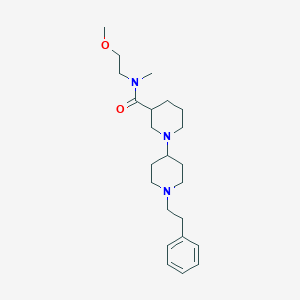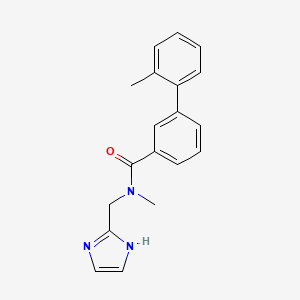
N-(4-ethoxyphenyl)-N'-(4-methoxybenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-N’-(4-methoxybenzyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethoxy group attached to a phenyl ring and a methoxybenzyl group attached to the nitrogen atoms of the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N’-(4-methoxybenzyl)urea typically involves the reaction of 4-ethoxyaniline with 4-methoxybenzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Dissolve 4-ethoxyaniline in an appropriate solvent such as dichloromethane.
Step 2: Add 4-methoxybenzyl isocyanate to the solution while maintaining the temperature at around 0-5°C.
Step 3: Stir the reaction mixture for several hours at room temperature.
Step 4: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-ethoxyphenyl)-N’-(4-methoxybenzyl)urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-ethoxyphenyl)-N’-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ureas with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-N’-(4-methoxybenzyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-ethoxyphenyl)-N’-(4-methoxyphenyl)urea
- N-(4-methoxyphenyl)-N’-(4-methoxybenzyl)urea
- N-(4-ethoxyphenyl)-N’-(4-ethoxybenzyl)urea
Uniqueness
N-(4-ethoxyphenyl)-N’-(4-methoxybenzyl)urea is unique due to the specific combination of ethoxy and methoxy substituents on the phenyl and benzyl groups, respectively
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-22-16-10-6-14(7-11-16)19-17(20)18-12-13-4-8-15(21-2)9-5-13/h4-11H,3,12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXACHEBUGGWIRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-fluorobenzyl)-4-[(5-propyl-2-furyl)methyl]piperazine](/img/structure/B5267125.png)

![N-{4-[2-(2-methyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethoxy]phenyl}propanamide](/img/structure/B5267136.png)
![7-(2-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5267144.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]acetamide](/img/structure/B5267147.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5267161.png)
![N-(2,2-diphenylpropyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5267168.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5267179.png)
![methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate](/img/structure/B5267190.png)
![ethyl (1-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-2-piperidinyl)acetate](/img/structure/B5267191.png)
![2-(2-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5267199.png)
![methyl {[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}carbamate](/img/structure/B5267216.png)
![(3aR,6aS)-2-(2,3-dihydro-1-benzofuran-5-carbonyl)-5-ethyl-6-oxo-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5267230.png)
